molecular formula C21H22ClN5O4S B12628464 6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12628464
M. Wt: 475.9 g/mol
InChI Key: IJBCCBYNORZLPQ-UHFFFAOYSA-N
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Description

6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Sulfamoylation: The sulfamoylbenzyl group is attached via a nucleophilic substitution reaction, where the amine group reacts with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the beta-carboline core.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-carboline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the sulfamoylbenzyl group may inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar biological activities.

    Harmaline: Known for its psychoactive properties.

    Tetrahydro-beta-carboline: A reduced form of beta-carboline with different pharmacological effects.

Uniqueness

6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to the presence of the sulfamoylbenzyl group, which imparts additional biological activities and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C21H22ClN5O4S

Molecular Weight

475.9 g/mol

IUPAC Name

6-chloro-N-[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C21H22ClN5O4S/c22-14-3-6-18-17(9-14)16-7-8-27(12-19(16)26-18)21(29)25-11-20(28)24-10-13-1-4-15(5-2-13)32(23,30)31/h1-6,9,26H,7-8,10-12H2,(H,24,28)(H,25,29)(H2,23,30,31)

InChI Key

IJBCCBYNORZLPQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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